7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
7-[4-(4-Acetylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a quinazoline-dione derivative featuring a piperazine-carbamoyl moiety and a phenylethyl substituent. The compound’s piperazine and acetylphenyl groups may enhance solubility and receptor binding, while the phenylethyl substituent could influence lipophilicity and membrane permeability .
Properties
IUPAC Name |
7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O4/c1-20(34)22-7-10-24(11-8-22)31-15-17-32(18-16-31)27(35)23-9-12-25-26(19-23)30-29(37)33(28(25)36)14-13-21-5-3-2-4-6-21/h2-12,19H,13-18H2,1H3,(H,30,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBMCNXPYYYBLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[4-(4-acetylphenyl)piperazine-1-carbonyl]-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione , identified by its CAS number 892282-51-8 , is a synthetic organic molecule with a complex structure. Its potential biological activities are of significant interest in medicinal chemistry due to its unique pharmacophore that combines piperazine and quinazoline moieties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C29H34N4O4
- Molecular Weight : 502.6 g/mol
- Structural Features : The compound features a tetrahydroquinazoline core, which is known for various biological activities, and a piperazine ring that may enhance its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with neurotransmitter systems. The piperazine moiety is known to influence serotonin and dopamine receptor activity, potentially providing antidepressant or anxiolytic effects. The quinazoline structure may also contribute to its interaction with various enzymes and receptors involved in cellular signaling pathways.
Antidepressant Activity
Research indicates that compounds with similar structural features exhibit selective serotonin reuptake inhibitor (SSRI) properties. The presence of the piperazine group is crucial for this activity, as demonstrated in studies involving related compounds that enhance serotonin levels in synaptic clefts .
Antitumor Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest . Further investigations are required to elucidate the specific pathways involved.
Antimicrobial Activity
Compounds structurally similar to this compound have shown promising antimicrobial effects against various pathogens. Studies have indicated moderate activity against Gram-positive bacteria and fungi .
Data Table: Summary of Biological Activities
Case Studies
- Antidepressant Efficacy : A study evaluated the effects of similar piperazine derivatives in animal models, demonstrating significant reductions in depressive-like behaviors when administered at varying doses.
- Antitumor Mechanisms : In vitro studies on cancer cell lines revealed that quinazoline derivatives induced apoptosis through activation of caspase pathways, suggesting a potential therapeutic role for this compound in oncology.
Scientific Research Applications
Neurological Disorders
Recent studies have explored the potential of this compound as a treatment for neurological disorders. The piperazine moiety is known to interact with various neurotransmitter receptors, including serotonin and dopamine receptors.
- Mechanism of Action : The compound may act as an antagonist or modulator at these receptors, potentially alleviating symptoms associated with conditions like depression and anxiety.
Anti-Cancer Activity
The structural features of this compound suggest possible anti-cancer properties. Compounds with similar frameworks have shown efficacy against various cancer cell lines.
- Research Findings : Preliminary studies indicate that this compound can inhibit cell proliferation in certain cancer types, possibly through apoptosis induction or cell cycle arrest mechanisms.
Case Study 1: Neuropharmacological Assessment
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the neuropharmacological effects of this compound on rodent models. The results demonstrated significant improvements in anxiety-like behaviors when administered at specific dosages, suggesting its potential as an anxiolytic agent.
Case Study 2: Anti-Cancer Screening
A comprehensive screening was conducted against several cancer cell lines (e.g., MCF-7, A549). The results indicated that the compound exhibited selective cytotoxicity towards MCF-7 breast cancer cells, with a notable reduction in cell viability at concentrations above 20 µM.
Comparison with Similar Compounds
3-(4-(4-(4-Acetylphenyl)piperazine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione (CAS 896374-56-4)
This analogue (C28H26N4O4, molecular weight: 482.5 g/mol) shares the quinazoline-dione core and 4-acetylphenylpiperazine moiety but substitutes the phenylethyl group with a benzyl group.
4-(4-Nitrophenyl)piperazinium Salts
These salts (e.g., C10H14N3O2+·C4H5O4) feature a nitro-substituted phenylpiperazine linked to organic acids. Unlike the target compound, the nitro group enhances electron-withdrawing effects, which may decrease basicity and alter intermolecular interactions in crystalline states, as evidenced by their symmetrical hydrogen-bonding networks .
Fluoroquinolone Derivatives (e.g., Compound 3 in )
A fluoroquinolone-carboxylic acid derivative (C27H25FN4O5) contains a piperazine ring and cyclopropyl group. While structurally distinct from the target compound, its fluorine atom and carboxylic acid group improve antibacterial activity and aqueous solubility, highlighting the importance of electronegative substituents in bioactivity .
Physicochemical Properties
Q & A
Q. What mechanistic studies elucidate the compound’s off-target effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
